molecular formula C10H17NO7 B13402434 (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate

(1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate

Cat. No.: B13402434
M. Wt: 263.24 g/mol
InChI Key: LTSTZOJHLZNDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate is an organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique stereochemistry and functional groups, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a suitable diene with an amine, followed by reduction and subsequent functionalization to introduce the hydroxyl group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

(1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentene derivatives, alcohols, and amines, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

(1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to inhibition or activation of biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol Hydrochloride
  • (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol D-Tartrate

Uniqueness

(1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

(4-aminocyclopent-2-en-1-yl)methanol;2,3-dihydroxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C4H6O6/c7-6-2-1-5(3-6)4-8;5-1(3(7)8)2(6)4(9)10/h1-2,5-6,8H,3-4,7H2;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSTZOJHLZNDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)CO.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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